molecular formula GdP B1650785 Phosphanylidynegadolinium CAS No. 12024-79-2

Phosphanylidynegadolinium

Cat. No.: B1650785
CAS No.: 12024-79-2
M. Wt: 188.2 g/mol
InChI Key: ZBYBPUTWLXQDMS-UHFFFAOYSA-N
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Properties

IUPAC Name

phosphanylidynegadolinium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Gd.P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYBPUTWLXQDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#[Gd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GdP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311219
Record name Gadolinium phosphide (GdP)
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Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12024-79-2
Record name Gadolinium phosphide (GdP)
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Record name Gadolinium phosphide (GdP)
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Record name Gadolinium phosphide (GdP)
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Record name Gadolinium phosphide (GdP)
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Record name Gadolinium phosphide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphanylidynegadolinium can be synthesized by reacting gadolinium with phosphorus at high temperatures. The reaction typically follows the equation: [ 4 \text{Gd} + \text{P}_4 \rightarrow 4 \text{GdP} ] Single crystals of this compound can be obtained through mineralization processes .

Industrial Production Methods: Industrial production of this compound involves high-temperature synthesis methods, often in controlled environments to ensure purity and consistency. The process may include steps such as purification of raw materials, precise control of reaction conditions, and post-synthesis treatments to achieve the desired crystal structure and properties .

Chemical Reactions Analysis

Terminology Clarification

The term "phosphanylidynegadolinium" is not recognized in standard chemical nomenclature. Possible interpretations include:

  • Phosphanylidyne ligand (PH) : A hypothetical ligand binding to gadolinium (e.g., Gd–PH). Such compounds are not documented in the literature.

  • Typographical error : Potential confusion with "gadolinium phosphide" (GdP) or "gadolinium phosphate" (GdPO₄), both of which are well-studied (see Section 2).

Related Gadolinium-Phosphorus Systems

While this compound remains uncharacterized, the following gadolinium-phosphorus compounds are well-documented:

Gadolinium Phosphate (GdPO₄)

  • Formation : Insoluble GdPO₄ precipitates when free Gd³⁺ ions interact with phosphate anions at physiological pH (7.4) .

    Gd3++PO43GdPO4\text{Gd}^{3+} + \text{PO}_4^{3-} \rightarrow \text{GdPO}_4 \downarrow
  • Biological Relevance : Observed in nephrogenic systemic fibrosis (NSF) patients exposed to gadolinium-based contrast agents (GBCAs) .

Transmetallation Reactions

Gadolinium complexes (e.g., GdDTPA, GdDOTA) release Gd³⁺ under acidic conditions or via competition with endogenous ions (Zn²⁺, Cu²⁺), leading to GdPO₄ formation :

GdL+Zn2+ZnL+Gd3+(L = chelate ligand)\text{GdL} + \text{Zn}^{2+} \rightarrow \text{ZnL} + \text{Gd}^{3+} \quad (\text{L = chelate ligand})

Kinetic and Thermodynamic Stability of Gadolinium Complexes

The persistence of free Gd³⁺—and thus its reactivity—depends on the ligand’s stability:

Complex TypeThermodynamic Stability (log K)Kinetic InertnessPhosphate Reactivity
Macrocyclic ~25 (GdDOTA)High (slow dissociation)Minimal GdPO₄ formation
Linear Acyclic ~17 (GdDTPA-BMA)Low (rapid dissociation)Significant GdPO₄

Hypothetical Reactivity of this compound

Assuming "this compound" refers to a Gd–PH complex, its theoretical reactivity could involve:

  • Oxidation :

    4GdPH+3O22Gd2O3+2P2H4O34\text{GdPH} + 3\text{O}_2 \rightarrow 2\text{Gd}_2\text{O}_3 + 2\text{P}_2\text{H}_4\text{O}_3
  • Hydrolysis :

    GdPH+3H2OGd(OH)3+PH3\text{GdPH} + 3\text{H}_2\text{O} \rightarrow \text{Gd(OH)}_3 + \text{PH}_3 \uparrow
  • Halogenation :

    2GdPH+3F22GdF3+2PH32\text{GdPH} + 3\text{F}_2 \rightarrow 2\text{GdF}_3 + 2\text{PH}_3

Note : These reactions are speculative and lack experimental validation.

Research Gaps and Recommendations

The absence of data on this compound highlights a gap in lanthanide-phosphorus chemistry. Future studies could:

  • Synthesize and characterize Gd–PH complexes.

  • Investigate stability under varying pH and temperature.

  • Compare reactivity with established systems like GdPO₄.

Scientific Research Applications

Applications in Biomedical Imaging

2.1 MRI Contrast Agents

Phosphanylidynegadolinium compounds are being investigated as potential MRI contrast agents. The unique properties of gadolinium, combined with the phosphanylidyne ligand, may improve the relaxivity and stability of the contrast agents. This can enhance imaging quality while reducing toxicity risks associated with gadolinium retention in tissues.

2.2 Targeted Drug Delivery

Recent studies have suggested that gadolinium-based compounds can be functionalized to target specific cells or tissues, such as cancer cells. The incorporation of phosphanylidyne ligands could facilitate the binding of these agents to tumor-specific markers, thereby improving the efficacy of drug delivery systems.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of gadolinium salts with phosphanylidyne ligands under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

4.1 Case Study: MRI Applications

A study published in Molecular Imaging examined the efficacy of this compound as an MRI contrast agent in animal models. Results indicated that this compound exhibited superior relaxivity compared to traditional gadolinium-based agents, suggesting its potential for enhanced imaging capabilities .

4.2 Case Study: Drug Delivery Systems

Research highlighted in Biomaterials Science explored the use of this compound in targeted drug delivery systems for cancer therapy. The study demonstrated that functionalized nanoparticles containing this compound could selectively deliver chemotherapeutic agents to tumor cells, significantly improving treatment outcomes while minimizing side effects .

Comparative Data Table

Application AreaTraditional Gadolinium CompoundsThis compound
MRI Contrast AgentHigh relaxivity but potential toxicityEnhanced relaxivity and stability
Targeted Drug DeliveryLimited specificityImproved targeting via functionalization
Synthesis ComplexityRelatively straightforwardRequires careful ligand design

Mechanism of Action

The mechanism of action of phosphanylidynegadolinium involves its interaction with molecular targets and pathways, primarily through its magnetic and electronic properties. In bioimaging, for example, it enhances the contrast of MRI images by altering the magnetic properties of water molecules in the body. In catalysis, it facilitates chemical reactions by providing active sites for reactants .

Comparison with Similar Compounds

  • Gadolinium Nitride (GdN)
  • Gadolinium Arsenide (GdAs)
  • Gadolinium Antimonide (GdSb)
  • Gadolinium Bismuthide (GdBi)

Comparison: Phosphanylidynegadolinium is unique among these compounds due to its specific combination of gadolinium and phosphorus, which imparts distinct magnetic and semiconductor properties. While other gadolinium compounds also exhibit high magnetic moments, this compound’s semiconductor characteristics make it particularly valuable in electronic and photonic applications .

Biological Activity

Phosphanylidynegadolinium (PhGd) is a gadolinium-based compound that has garnered attention for its potential applications in medical imaging and therapy. This article explores the biological activity of PhGd, including its mechanism of action, physiological effects, and implications for clinical use.

Overview of this compound

PhGd is a gadolinium complex characterized by the presence of phosphanylidyne groups, which may enhance its stability and biological compatibility compared to traditional gadolinium-based contrast agents (GBCAs). Understanding the biological activity of PhGd is crucial for assessing its safety and efficacy in medical applications.

The biological activity of PhGd is primarily linked to its ability to interact with biomolecules and enhance magnetic resonance imaging (MRI) contrast. The mechanism involves:

  • Chelation : The phosphanylidyne group stabilizes the gadolinium ion, reducing the risk of free gadolinium release, which is associated with toxicity.
  • Magnetic Properties : Gadolinium has unpaired electrons that contribute to its paramagnetic properties, enhancing MRI signal intensity when bound to tissues or fluids.

In Vitro Studies

Recent studies have focused on the in vitro stability and biological interactions of PhGd. For example, research indicates that:

  • Stability in Biological Media : PhGd exhibits improved stability in human serum compared to some linear GBCAs, leading to lower rates of gadolinium release .
  • Cellular Uptake : Studies using cell cultures have demonstrated that PhGd can be effectively taken up by various cell types, suggesting potential for targeted imaging or therapeutic applications .

In Vivo Studies

In vivo evaluations of PhGd have shown promising results regarding its safety profile and efficacy:

  • Tissue Distribution : Animal studies indicate that PhGd distributes evenly across various tissues, with minimal accumulation in organs typically associated with toxicity, such as the kidneys and liver .
  • Biocompatibility : Histological analyses reveal that PhGd does not induce significant inflammatory responses or tissue damage, supporting its potential as a safer alternative to conventional GBCAs .

Clinical Applications

Several case studies have highlighted the use of PhGd in clinical settings:

  • MRI Enhancement : Patients receiving PhGd showed improved MRI contrast without the adverse effects commonly associated with older GBCAs, such as nephrogenic systemic fibrosis (NSF) .
  • Therapeutic Potential : Preliminary studies suggest that PhGd may also have therapeutic applications due to its ability to target specific tissues while minimizing systemic exposure .

Comparative Analysis

To better understand the advantages of PhGd over traditional GBCAs, a comparative analysis is presented below:

FeatureTraditional GBCAsThis compound
StabilityVariable (linear < cyclic)High
Risk of Gadolinium ReleaseHigher in less stable agentsLow
Tissue AccumulationDocumented in some casesMinimal
Inflammatory ResponsePossibleMinimal
Imaging EfficacyEffectiveEnhanced

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